molecular formula C24H24N2O5S B11088182 Ethyl 2-methyl-4-(4-methyl-3-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 2-methyl-4-(4-methyl-3-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11088182
M. Wt: 452.5 g/mol
InChI Key: FAPRKYDWHIODIW-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-(4-methyl-3-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a mouthful of a name! Let’s break it down:

    Structure: It belongs to the class of benzamides and contains a quinoline ring system. The compound’s structure includes an ethyl ester group, a nitrophenyl substituent, and a thiophene ring.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following:

    Condensation Reaction: Ethyl 2-methyl-4-(4-methyl-3-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be prepared by condensing an appropriate aldehyde (such as 2-methyl-4-(4-methyl-3-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbaldehyde) with an ethyl ester of quinoline-3-carboxylic acid.

Industrial Production:: Industrial-scale production methods may involve modifications of the synthetic route, optimization of reaction conditions, and purification steps. detailed industrial processes are proprietary and not widely disclosed.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions::

    Reduction: Reagents like hydrogen gas (H₂) and a catalyst (e.g., palladium on carbon) are used for nitro group reduction.

    Substitution: Strong acids (e.g., sulfuric acid) or Lewis acids (e.g., aluminum chloride) facilitate thiophene ring substitution.

Major Products:: The major products depend on the specific reaction conditions and the substituents involved. For example, reduction of the nitro group yields the corresponding amino compound.

Scientific Research Applications

This compound has diverse applications:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features and potential biological activities.

    Materials Science: It may serve as a building block for designing functional materials.

    Agrochemicals: Its unique structure could inspire the development of new pesticides or herbicides.

Mechanism of Action

The exact mechanism of action remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are no direct analogs with identical substituents, related quinoline-based compounds exist. Comparing their structures and properties can reveal the uniqueness of our compound.

Properties

Molecular Formula

C24H24N2O5S

Molecular Weight

452.5 g/mol

IUPAC Name

ethyl 2-methyl-4-(4-methyl-3-nitrophenyl)-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C24H24N2O5S/c1-4-31-24(28)21-14(3)25-17-10-16(20-6-5-9-32-20)12-19(27)23(17)22(21)15-8-7-13(2)18(11-15)26(29)30/h5-9,11,16,22,25H,4,10,12H2,1-3H3

InChI Key

FAPRKYDWHIODIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)C)[N+](=O)[O-])C(=O)CC(C2)C4=CC=CS4)C

Origin of Product

United States

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